molecular formula C18H15NO4 B4489837 N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]acetamide

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]acetamide

Cat. No.: B4489837
M. Wt: 309.3 g/mol
InChI Key: SGNLYGRYWPNVNU-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]acetamide is a synthetic coumarin derivative offered for research use only. It is strictly intended for laboratory investigation and is not approved for human therapeutic or veterinary use. Coumarin-based compounds are a significant focus in medicinal chemistry due to their diverse biological activities. Structurally related chromene and coumarin acetamide compounds are investigated for their potential anti-cancer properties, particularly against hormone-dependent breast cancers, as they may function as antiestrogenic agents or Selective Estrogen Receptor Modulators (SERMs) . Research on similar molecular architectures shows these compounds can be evaluated for cytotoxicity using established assays like the MTT assay on various cancer cell lines . Furthermore, the core coumarin structure is widely studied for other pharmacological activities, including antibacterial effects, making it a versatile scaffold in drug discovery . This product is designed for researchers exploring the structure-activity relationships of novel therapeutic agents.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11(20)19-13-5-8-15-16(21)10-17(23-18(15)9-13)12-3-6-14(22-2)7-4-12/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNLYGRYWPNVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]acetamide typically involves the following steps:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors such as 2-hydroxyacetophenone derivatives with suitable aldehydes under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.

    Acetamide Formation: The final step involves the acylation of the chromen-4-one derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the chromen-4-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under conditions such as reflux in organic solvents or in the presence of catalysts.

Major Products

The major products formed from these reactions include various substituted chromen-4-one derivatives, chroman-4-ol derivatives, and other functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]acetamide serves as a valuable building block for synthesizing more complex organic molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can have varied applications in catalysis and materials science.

Biology

The compound has been studied for its potential biological activities, which include:

  • Antimicrobial Properties : Research indicates that it exhibits activity against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
  • Antioxidant Activity : Studies demonstrate its ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary findings suggest that it may modulate inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases.

Medicine

Ongoing research is exploring this compound's therapeutic potential in treating several diseases:

  • Cancer : Investigations into its mechanism of action reveal that it may inhibit tumor growth through apoptosis induction in cancer cells.
  • Neurodegenerative Disorders : Its neuroprotective properties are being examined for potential use in conditions like Alzheimer's disease, where oxidative stress plays a significant role.

Industrial Applications

In industry, this compound is being evaluated for its use in:

  • Dyes and Pigments : Its chromophoric properties make it suitable for developing dyes and pigments used in textiles and coatings.
  • Chemical Intermediates : As a versatile intermediate, it can be employed in synthesizing various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Pharmacological Activities

  • Anticancer Activity :

    • Coumarin-acetamide derivatives (e.g., 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide) exhibit moderate to potent activity against cancer cell lines (HCT-116, MCF-7) due to intercalation with DNA or kinase inhibition .
    • Quinazoline-sulfonyl acetamides (e.g., compounds 38–40 in ) show superior anticancer activity (IC₅₀ < 10 µM) compared to simpler coumarin-acetamides, highlighting the role of bulky electron-withdrawing groups .
  • Anti-Inflammatory Activity :

    • (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide demonstrated 80% inhibition of COX-2 at 50 µM, outperforming ibuprofen . The chloro-phenyl group may enhance hydrophobic binding to enzymatic pockets.
  • Antimicrobial Activity: 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives (4a–4g) showed MIC values of 8–32 µg/mL against S. aureus and E.

Structural and Physicochemical Differences

  • Substituent Effects: The 4-methoxyphenyl group in the target compound improves solubility via methoxy’s electron-donating effect, whereas chloro-phenyl substituents (e.g., in ) enhance lipophilicity and membrane permeability .
  • Spectral Characteristics :

    • The target compound’s IR spectrum would show peaks for acetamide C=O (~1666 cm⁻¹) and lactone C=O (~1712 cm⁻¹), similar to compound 5a .
    • ¹H-NMR would display aromatic protons (δ 6.5–8.2 ppm) and acetamide NH (δ ~8.2 ppm), with shifts influenced by the 4-methoxyphenyl group .

Biological Activity

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]acetamide is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound features a chromen-4-one core structure with substitutions that enhance its biological activity, particularly in medicinal chemistry. The compound has garnered attention due to its potential therapeutic applications, including antimicrobial, antioxidant, and anti-inflammatory properties.

Chemical Structure and Properties

PropertyValue
IUPAC NameN-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]acetamide
Molecular FormulaC18H15NO4
Molecular Weight309.316 g/mol
CAS Number890633-29-1
Melting PointNot available

The compound's structure includes a methoxy group attached to a phenyl ring, which is known to influence its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest it is effective at low concentrations.

Table: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15.625
Escherichia coli62.5
Pseudomonas aeruginosa31.25

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress. The presence of the methoxy group is believed to enhance this activity.

Anti-inflammatory Properties

In vitro studies suggest that this compound can modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines. This makes it a candidate for further investigation in the treatment of inflammatory diseases.

The biological activity of this compound is attributed to its interaction with various molecular targets:

Molecular Targets:

  • Enzymatic Inhibition: The compound may inhibit enzymes involved in inflammatory and oxidative stress pathways.
  • Receptor Interaction: It could interact with receptors that modulate cellular responses to inflammation and infection.

Pathways Affected:

  • NF-kB Pathway: Inhibition of this pathway may reduce the expression of pro-inflammatory genes.
  • Antioxidant Response Element (ARE): Activation of ARE can enhance cellular defense against oxidative damage.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Study on Antimicrobial Properties: A study demonstrated that derivatives of chromone exhibited strong antibacterial activity against MRSA, suggesting that modifications like those found in this compound could enhance efficacy against resistant strains .
  • Antioxidant Activities: Research highlighted that chromone derivatives possess significant antioxidant activities, with some showing IC50 values lower than 10 μM in scavenging assays .
  • Anti-inflammatory Effects: A comparative study indicated that certain chromenone derivatives significantly reduced inflammation markers in cell lines, supporting the hypothesis that this compound could exhibit similar effects .

Q & A

Q. What are the common synthetic routes for N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]acetamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

Chromen-4-one core formation : Condensation of substituted salicylaldehydes with β-ketoesters under basic conditions (e.g., NaOH in ethanol) .

Acetamide introduction : Nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and 4-methoxyaniline derivatives) .

Purification : Column chromatography or recrystallization to isolate the final product.
Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C for condensation), and catalyst screening (e.g., p-toluenesulfonic acid for cyclization) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR validate substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; chromen-4-one carbonyl at δ 175–180 ppm) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 323.09) .

Q. What in vitro biological assays are used for preliminary activity screening?

  • Anticancer activity : MTT assays against cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination .
  • Antimicrobial screening : Disk diffusion or microdilution assays (e.g., against E. coli or S. aureus) .
  • Enzyme inhibition : Fluorometric assays for kinases or proteases (e.g., COX-2 inhibition studies) .

Advanced Research Questions

Q. How can computational chemistry improve synthetic yield and purity?

  • Reaction path modeling : Density Functional Theory (DFT) calculations predict transition states and intermediates, guiding solvent/catalyst selection .
  • Machine learning : Training models on existing reaction datasets to optimize conditions (e.g., temperature, stoichiometry) .
  • Molecular dynamics : Simulate crystallization processes to enhance purity .

Q. How should researchers address contradictory biological activity data across studies?

  • Dose-response reevaluation : Confirm IC50_{50} values using standardized protocols (e.g., NIH/NCATS guidelines) .
  • Target validation : CRISPR/Cas9 knockout of suspected targets (e.g., EGFR or PI3K) to verify mechanism .
  • Metabolic stability testing : Liver microsome assays to rule out false negatives from rapid degradation .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., COX-2) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamics .
  • Site-directed mutagenesis : Identify critical residues (e.g., Ser530 in COX-2) via alanine scanning .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Replace methoxy with ethoxy or halogens to assess electronic effects on activity .
  • Scaffold hopping : Synthesize pyrimidine or quinoline analogs to compare potency .
  • 3D-QSAR modeling : CoMFA or CoMSIA to correlate steric/electrostatic fields with bioactivity .

Q. What strategies ensure stability in physiological conditions for in vivo studies?

  • pH stability profiling : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Plasma protein binding assays : Ultracentrifugation or equilibrium dialysis to assess free fraction .
  • Prodrug design : Acetylate labile hydroxyl groups to enhance oral bioavailability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]acetamide
Reactant of Route 2
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]acetamide

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